

Use of methenolone enanthate as a reference standard in analytical chemistry

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Compound of Interest		
Compound Name:	Methenolone enanthate	
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Methenolone Enanthate: A Reference Standard for Analytical Excellence

Application Note

Introduction

Methenolone enanthate is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone. Due to its controlled status and prevalence in sports doping and counterfeit pharmaceuticals, the availability of a high-purity reference standard is crucial for accurate analytical testing. This document provides detailed application notes and protocols for the use of **methenolone enanthate** as a reference standard in analytical chemistry, catering to researchers, scientists, and professionals in drug development and anti-doping laboratories.

Methenolone enanthate reference standards, with a purity of ≥98%, are utilized for the development, validation, and routine application of analytical methods to identify and quantify this substance in various matrices, including pharmaceutical formulations, biological samples (urine, blood, hair), and animal-derived food products.[1][2][3] These standards are essential for ensuring the accuracy, precision, and comparability of analytical results across different laboratories.



Physicochemical Properties of Methenolone Enanthate Reference Standard

A thorough understanding of the physicochemical properties of the reference standard is fundamental for its proper handling, storage, and use in analytical procedures.

Property	Value
Chemical Name	[(5S,8R,9S,10S,13S,14S,17S)-1,10,13- trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17- dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate
Synonyms	Methenolone 17-enanthate, Primobolan Depot
CAS Number	303-42-4
Molecular Formula	C ₂₇ H ₄₂ O ₃
Molecular Weight	414.62 g/mol
Appearance	White to light yellow crystalline powder
Melting Point	70-70.5 °C
Boiling Point	504.3 °C at 760 mmHg
Storage	+5°C
Purity	≥98% (typically determined by HPLC and structure identified by NMR)

Sources:[1][2][3][4][5][6]

Analytical Applications

Methenolone enanthate reference standard is primarily used in chromatographic techniques coupled with mass spectrometry for its high sensitivity and specificity.

• Gas Chromatography-Mass Spectrometry (GC-MS): A cornerstone in anti-doping analysis, GC-MS is used for the detection of methenolone and its metabolites in urine and hair.[7] Due



to the low volatility of steroids, a derivatization step is necessary to form more volatile and thermally stable compounds.[8][9]

• Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is increasingly employed for the analysis of anabolic steroids in various matrices, including pharmaceutical products and animal-derived food.[3][10] LC-MS/MS often does not require derivatization, simplifying sample preparation.

Experimental Protocols

Protocol 1: Quantification of Methenolone Enanthate in an Oily Pharmaceutical Formulation by HPLC-UV

This protocol outlines a method for the quantification of **methenolone enanthate** in an injectable oily solution.

- 1. Materials and Reagents
- Methenolone Enanthate Reference Standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Methanol (HPLC grade)
- Sample of oily pharmaceutical formulation
- 2. Instrumentation
- High-Performance Liquid Chromatograph (HPLC) with a UV detector
- Analytical column: C18 (e.g., Kinetex 5μm EVO C18, 100 x 4.6 mm)[11]
- Data acquisition and processing software
- 3. Chromatographic Conditions
- Mobile Phase: Acetonitrile:Water (60:40, v/v)[11]

Methodological & Application





Flow Rate: 1.0 mL/min[11]

Column Temperature: 25 °C[11]

• Detection Wavelength: 240 nm[11]

Injection Volume: 20 μL[11]

4. Standard and Sample Preparation

- Standard Stock Solution (e.g., 100 μg/mL): Accurately weigh and dissolve an appropriate amount of **Methenolone Enanthate** Reference Standard in methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected sample concentration range (e.g., 10-100 μg/mL).
- Sample Preparation:
 - Accurately transfer a known volume of the oily formulation to a volumetric flask.
 - Dilute with methanol to the mark and mix thoroughly to precipitate the oil base.
 - Centrifuge the solution to separate the precipitate.
 - Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial.
- 5. Analysis
- Inject the standard and sample solutions into the HPLC system.
- Identify the methenolone enanthate peak in the sample chromatogram by comparing the retention time with that of the reference standard.
- Quantify the concentration of methenolone enanthate in the sample using a calibration curve generated from the peak areas of the standard solutions.
- 6. Method Validation Parameters



The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[7]

Parameter	Typical Acceptance Criteria
Specificity	No interference from blank or placebo at the retention time of the analyte.
Linearity	Correlation coefficient $(r^2) \ge 0.99$ for the calibration curve.
Accuracy	% Recovery between 98.0% and 102.0%.
Precision (RSD)	Repeatability (intra-day) \leq 2%; Intermediate precision (inter-day) \leq 2%.
Limit of Detection (LOD)	Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ)	Signal-to-noise ratio of 10:1.

Source:[7][11]

Protocol 2: Detection of Methenolone Metabolites in Urine by GC-MS for Doping Control

This protocol describes a typical workflow for the detection of methenolone metabolites in urine samples.

- 1. Materials and Reagents
- Methenolone Enanthate Reference Standard (for method development and confirmation of metabolite identification)
- Internal Standard (e.g., testosterone-d3)
- β-glucuronidase from E. coli
- Phosphate buffer (pH 7)
- Diethyl ether or other suitable extraction solvent



- Derivatizing agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium iodide (NH₄I) and a reducing agent like ethanethiol.[5]
- 2. Instrumentation
- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Capillary column (e.g., HP-5MS, 30 m x 0.25 mm I.D., 0.25 μm film thickness)
- Data acquisition and processing software
- 3. Sample Preparation
- Enzymatic Hydrolysis: To a 2 mL urine sample, add an internal standard and 1 mL of phosphate buffer. Add β-glucuronidase and incubate to cleave glucuronide conjugates.[5]
- Liquid-Liquid Extraction: After hydrolysis, adjust the pH if necessary and extract the free steroids with a suitable organic solvent like diethyl ether.[5]
- Evaporation: Evaporate the organic layer to dryness under a gentle stream of nitrogen.
- Derivatization: Reconstitute the dry residue in the derivatizing agent (e.g., 100 μL of MSTFA/NH₄I/ethanethiol) and heat (e.g., at 60-80°C) to form trimethylsilyl (TMS) derivatives.
 [5][12] This step increases the volatility of the analytes for GC analysis.[8][9]
- 4. GC-MS Analysis
- Injector Temperature: 280 °C
- Oven Temperature Program: Start at a suitable temperature (e.g., 180 °C), ramp up to a final temperature (e.g., 300 °C) to ensure elution of all analytes.
- Carrier Gas: Helium
- MS Mode: Scan or Selected Ion Monitoring (SIM) for higher sensitivity.
- Data Analysis: Identify the derivatized methenolone metabolites by their retention times and mass spectra, comparing them to reference spectra or data obtained from the derivatized



reference standard.

5. Quantitative Data from Literature

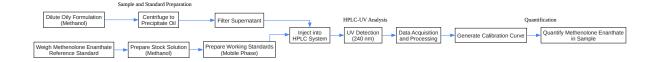
The following table summarizes quantitative data for the analysis of methenolone from a study on doping control in hair.

Parameter	Value
Linearity Range	2 to 100 pg/mg
Correlation Coefficient (r)	0.965 - 0.981
Limit of Detection (LOD)	1 pg/mg
Intra-day Precision (RSD)	10.9 - 14.1%
Inter-day Precision (RSD)	13.7 - 16.8%
Extraction Recovery	97.6%

Source:[7]

Visualizations

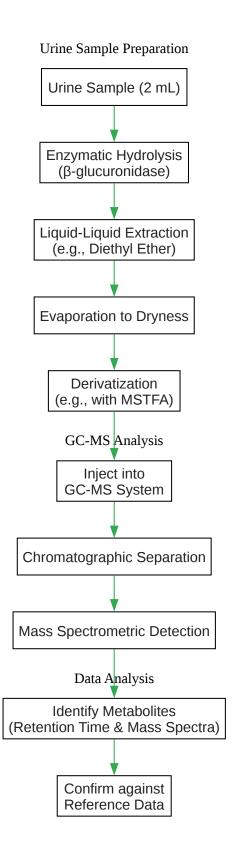
The following diagrams illustrate the workflows for the analytical protocols described.



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Caption: HPLC-UV workflow for quantification.



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Caption: GC-MS workflow for urine analysis.

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